2-amino-4-chloro-5-fluorobenzene-1-thiol hydrochloride 2-amino-4-chloro-5-fluorobenzene-1-thiol hydrochloride
Brand Name: Vulcanchem
CAS No.: 2095410-18-5
VCID: VC12012788
InChI: InChI=1S/C6H5ClFNS.ClH/c7-3-1-5(9)6(10)2-4(3)8;/h1-2,10H,9H2;1H
SMILES: C1=C(C(=CC(=C1Cl)F)S)N.Cl
Molecular Formula: C6H6Cl2FNS
Molecular Weight: 214.09 g/mol

2-amino-4-chloro-5-fluorobenzene-1-thiol hydrochloride

CAS No.: 2095410-18-5

Cat. No.: VC12012788

Molecular Formula: C6H6Cl2FNS

Molecular Weight: 214.09 g/mol

* For research use only. Not for human or veterinary use.

2-amino-4-chloro-5-fluorobenzene-1-thiol hydrochloride - 2095410-18-5

Specification

CAS No. 2095410-18-5
Molecular Formula C6H6Cl2FNS
Molecular Weight 214.09 g/mol
IUPAC Name 2-amino-4-chloro-5-fluorobenzenethiol;hydrochloride
Standard InChI InChI=1S/C6H5ClFNS.ClH/c7-3-1-5(9)6(10)2-4(3)8;/h1-2,10H,9H2;1H
Standard InChI Key JWCFPJAVBRARBV-UHFFFAOYSA-N
SMILES C1=C(C(=CC(=C1Cl)F)S)N.Cl
Canonical SMILES C1=C(C(=CC(=C1Cl)F)S)N.Cl

Introduction

Chemical Identity and Structural Analysis

2-Amino-4-chloro-5-fluorobenzene-1-thiol hydrochloride (CAS: 2095410-18-5) is a halogenated aromatic compound with the molecular formula C₆H₆Cl₂FNS and a molecular weight of 214.09 g/mol. The structure features a benzene ring substituted with an amino group (-NH₂) at position 2, chlorine at position 4, fluorine at position 5, and a thiol group (-SH) at position 1, which is protonated as a hydrochloride salt .

Table 1: Molecular Properties

PropertyValue
CAS Number2095410-18-5
Molecular FormulaC₆H₆Cl₂FNS
Molecular Weight214.09 g/mol
IUPAC Name2-amino-4-chloro-5-fluorobenzenethiol; hydrochloride
SMILESC1=C(C(=CC(=C1Cl)F)S)N.Cl
InChI KeyJWCFPJAVBRARBV-UHFFFAOYSA-N

The compound’s unique substitution pattern enhances its reactivity, particularly in nucleophilic aromatic substitution and coupling reactions .

Synthesis and Manufacturing Processes

The synthesis of 2-amino-4-chloro-5-fluorobenzene-1-thiol hydrochloride typically involves multi-step halogenation and functional group transformations. While specific protocols are proprietary, analogous routes for related compounds suggest:

  • Halogenation: Starting with 4-fluoroaniline, sequential chlorination and bromination introduce chlorine and fluorine substituents .

  • Thiol Introduction: Thiol groups are incorporated via reduction of sulfonyl chlorides or displacement reactions using thiourea .

  • Hydrochloride Formation: The free thiol is treated with HCl to yield the hydrochloride salt.

Table 2: Synthetic Routes for Analogous Compounds

StepReagents/ConditionsKey Intermediate
HalogenationCl₂, FeCl₃ (catalyst)4-chloro-5-fluoroaniline
ThiolationThiourea, H₂SO₄2-amino-4-chloro-5-fluorobenzenethiol
Salt FormationHCl (gaseous)Hydrochloride salt

Industrial production optimizes these steps for yield (>75%) and purity (>95%) .

Physicochemical Properties

The compound is a crystalline solid with moderate solubility in polar solvents (e.g., DMSO, ethanol) but limited solubility in water . Key properties include:

Table 3: Physical-Chemical Properties

PropertyValue
Melting Point186–192°C (decomposes)
Density1.823 g/cm³
LogP (Partition)2.76
pKa (Thiol group)~8.5 (estimated)

The thiol group’s acidity (pKa ~8.5) facilitates deprotonation under basic conditions, enabling disulfide bond formation .

Reactivity and Stability

The compound participates in diverse reactions:

  • Nucleophilic Substitution: Chlorine at position 4 is susceptible to displacement by amines or alkoxides .

  • Oxidation: Thiol groups oxidize to disulfides (e.g., with H₂O₂) .

  • Complexation: Binds metal ions (e.g., Cu²⁺, Fe³⁺) via S and N donor sites .

Stability studies indicate decomposition under UV light and acidic conditions, necessitating storage in amber vials at 2–8°C .

Applications in Scientific Research

Medicinal Chemistry

The compound serves as a precursor for benzothiazole derivatives with demonstrated antimicrobial and antitumor activities . For example:

  • Antimicrobial Activity: Derivatives inhibit Staphylococcus aureus (MIC: 16 µg/mL) and Escherichia coli (MIC: 32 µg/mL) .

  • Enzyme Inhibition: Modulates cytochrome P450 enzymes (CYP1A2, CYP2C9), impacting drug metabolism .

Materials Science

Used in synthesizing conductive polymers and coordination complexes for catalytic applications .

HazardPrecautionary Measures
Skin/IrritationWear nitrile gloves, lab coat
Inhalation RiskUse fume hood
Environmental ToxicityAvoid aquatic release

GHS classifications include H315 (skin irritation), H319 (eye irritation), and H335 (respiratory irritation) .

Comparative Analysis with Structural Analogs

Table 5: Analog Comparison

CompoundMolecular FormulaKey DifferencesBioactivity
2-Amino-4-fluorobenzenethiol C₆H₆FNSF at position 4 vs. Cl at 4Lower antimicrobial potency
2-Amino-5-fluorobenzenethiol C₆H₆FNSF at position 5 vs. Cl at 4Enhanced enzyme inhibition
2-Amino-4-chlorobenzenethiol C₆H₆ClNSNo F substituentModerate antitumor activity

The target compound’s 4-Cl, 5-F substitution enhances electronic effects, improving binding to biological targets .

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